molecular formula C16H11Cl2N B3363541 2,5-Dichloro-8-methyl-3-phenylquinoline CAS No. 1031928-13-8

2,5-Dichloro-8-methyl-3-phenylquinoline

Cat. No.: B3363541
CAS No.: 1031928-13-8
M. Wt: 288.2 g/mol
InChI Key: NZIUGQCWYQNGRF-UHFFFAOYSA-N
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Description

Overview of Substituted Quinoline (B57606) Systems in Academic Research

Substituted quinoline systems are a major focus of academic research due to their prevalence in natural products and their wide range of biological activities. researchgate.netresearchgate.net The exploration of these compounds has led to significant advancements in organic synthesis and medicinal chemistry. nih.gov

The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar. researchgate.net Since then, numerous named reactions have been developed for the synthesis of the quinoline core, including the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses. researchgate.netrsc.org These classical methods, while historically significant, often require harsh reaction conditions. Modern synthetic efforts have focused on developing more efficient, regioselective, and environmentally benign methodologies, such as transition-metal-catalyzed cross-coupling reactions and C-H activation strategies, to construct polysubstituted quinolines. rsc.orgacs.orgresearchgate.net

The structural diversity of quinoline derivatives is immense, with substituents at various positions of the bicyclic system leading to a wide array of physicochemical and biological properties. nih.gov This diversity has made quinoline scaffolds crucial in several interdisciplinary areas. In medicinal chemistry, quinoline-based compounds have been developed as antimalarial, anticancer, antibacterial, and antiviral agents. nih.govresearchgate.net Furthermore, the unique photophysical and electronic properties of certain quinoline derivatives have led to their application in materials science as organic light-emitting diodes (OLEDs), sensors, and dyes. researchgate.net

Rationale for Investigating 2,5-Dichloro-8-methyl-3-phenylquinoline

While the broader family of quinoline derivatives has been extensively studied, the specific compound this compound remains a relatively unexplored entity within the scientific literature. Its unique substitution pattern suggests the potential for interesting chemical and physical properties, warranting a closer examination.

The substitution pattern of this compound is noteworthy. The presence and position of the chloro, methyl, and phenyl groups are expected to significantly influence the molecule's electronic properties, steric profile, and, consequently, its reactivity and intermolecular interactions.

Methyl Substituent: The methyl group at the 8-position is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution reactions. rsc.org Sterically, the 8-methyl group can also play a role in directing the conformation of the molecule and influencing the approach of reagents.

Phenyl Substituent: The phenyl group at the 3-position introduces significant steric bulk and the potential for π-π stacking interactions. This substituent can influence the molecule's conformation and its ability to bind to biological targets or self-assemble in materials.

The combination of these substituents—two electron-withdrawing halogens, an electron-donating alkyl group, and a bulky aromatic ring—creates a unique electronic and steric environment that could lead to novel reactivity and interaction profiles compared to more simply substituted quinolines.

A comprehensive search of the scientific literature reveals a significant gap in the knowledge surrounding this compound. While its existence is documented in chemical databases, there is a lack of published research detailing its synthesis, characterization, reactivity, and potential applications. nih.govbldpharm.com This absence of data presents a clear opportunity for new research to contribute to the broader understanding of polysubstituted quinolines.

Aims and Scope of Research on this compound

Future research on this compound should aim to address the current knowledge gap. The primary objectives would be to:

Develop and optimize a synthetic route to produce the compound in good yield and purity.

Thoroughly characterize the compound using modern spectroscopic and analytical techniques.

Investigate its fundamental reactivity, particularly in nucleophilic and electrophilic substitution reactions, to understand the interplay of its various substituents.

Explore its potential in medicinal chemistry through biological screening against various targets.

Evaluate its photophysical properties to determine its suitability for applications in materials science.

By systematically addressing these aims, a comprehensive understanding of this unique quinoline derivative can be established, potentially uncovering novel properties and applications.

Detailed Research Findings

As noted, specific research findings on this compound are not currently available in the public domain. The following data is compiled from chemical databases.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₆H₁₁Cl₂NPubChem nih.gov
Molecular Weight 288.18 g/mol PubChem nih.gov
CAS Number 1031928-13-8BLD Pharm bldpharm.com

Predicted Properties

PropertyValueSource
XLogP3 5.4PubChem nih.gov
Hydrogen Bond Donor Count 0PubChem nih.gov
Hydrogen Bond Acceptor Count 1PubChem nih.gov
Rotatable Bond Count 1PubChem nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-8-methyl-3-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N/c1-10-7-8-14(17)13-9-12(16(18)19-15(10)13)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIUGQCWYQNGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653619
Record name 2,5-Dichloro-8-methyl-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031928-13-8
Record name 2,5-Dichloro-8-methyl-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,5 Dichloro 8 Methyl 3 Phenylquinoline

Retrosynthetic Analysis of the 2,5-Dichloro-8-methyl-3-phenylquinoline Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic pathways. The most logical disconnections are at the bonds formed during the quinoline (B57606) ring cyclization.

Route A: Friedländer-type Disconnection This approach disconnects the N1-C2 and C3-C4 bonds, leading to a substituted 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a carbonyl compound with an α-methylene group. For the target molecule, this translates to a reaction between 2-amino-5-chloro-3-methylbenzaldehyde (B170254) and phenylacetyl chloride (or a derivative like ethyl phenylacetate). The phenyl group is part of the ketone precursor, and the chloro and methyl groups are present on the aniline-derived fragment. The second chlorine at C5 would be introduced either on the starting aniline (B41778) or via a later-stage halogenation.

Route B: Conrad-Limpach/Knorr-type Disconnection This strategy involves the reaction of a substituted aniline with a β-ketoester. Disconnecting the N1-C8a and C4-C4a bonds points towards 3,6-dichloro-2-methylaniline (B3031681) and a β-ketoester such as ethyl 2-phenylacetoacetate . This route assembles the main quinoline ring, with a subsequent step needed to convert the resulting 4-hydroxyquinoline (B1666331) to the 4-chloroquinoline.

Route C: Modern Catalytic Approach Disconnection Modern methods allow for the construction of the quinoline core followed by late-stage functionalization. A plausible retrosynthesis involves disconnecting the C3-phenyl bond, suggesting a cross-coupling reaction. This would start from a 2,5-dichloro-8-methylquinoline (B1455754) scaffold, which could then be phenylated at the C3 position using a palladium or copper catalyst with a suitable phenylating agent like phenylboronic acid. The C2 and C5 chloro groups could be installed on a pre-formed 8-methyl-3-phenylquinoline.

These retrosynthetic pathways form the basis for the detailed synthetic methodologies discussed in the following sections.

Classical Approaches to Quinoline Synthesis and their Adaptation for this compound

Classical name reactions remain fundamental in quinoline synthesis, offering robust, albeit often harsh, methods for constructing the heterocyclic core.

Cyclization Reactions for Quinoline Ring Formation (e.g., Friedländer, Skraup, Conrad-Limpach, Povarov)

Friedländer Synthesis: This is arguably one of the most direct routes, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. patsnap.comwikipedia.org For the target molecule, the reaction would be between 2-amino-5-chloro-3-methylbenzaldehyde and a ketone like phenylacetaldehyde (B1677652) or an equivalent. patsnap.com The reaction is typically catalyzed by acids or bases. patsnap.comwikipedia.org The initial product would be 5-chloro-8-methyl-3-phenylquinolin-2(1H)-one, which would then require chlorination at the C2 position, for example, using phosphorus oxychloride (POCl₃).

Skraup Reaction: The Skraup synthesis involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.orgsynarchive.com To synthesize the target molecule, one could start with 3,6-dichloro-2-methylaniline . However, the classic Skraup reaction is generally not suitable for producing 3-substituted quinolines. A modification, the Doebner-von Miller reaction, uses α,β-unsaturated carbonyl compounds. jptcp.comiipseries.org Reacting 3,6-dichloro-2-methylaniline with cinnamaldehyde (B126680) could potentially yield a phenyl-substituted quinoline, but controlling the substitution pattern to achieve the desired 3-phenyl isomer is challenging and often results in mixtures. researchgate.netresearchgate.net

Conrad-Limpach-Knorr Synthesis: This method involves the condensation of an aniline with a β-ketoester. jptcp.comkaust.edu.saresearchgate.net To obtain this compound, one could react 3,6-dichloro-2-methylaniline with ethyl 2-phenylacetoacetate . The reaction conditions (kinetic vs. thermodynamic control) determine whether a 4-hydroxyquinoline (Conrad-Limpach) or a 2-hydroxyquinoline (B72897) (Knorr) is formed. kaust.edu.saresearchgate.net At lower temperatures, the reaction favors the formation of an enamine that cyclizes upon heating to give the 4-hydroxyquinoline derivative. kaust.edu.sa This intermediate would then require two subsequent chlorination steps: one to convert the hydroxyl group at C4 to a chloro group and another to install the chlorine at the C2 position.

Povarov Reaction: This is a [4+2] cycloaddition reaction between an aromatic imine and an electron-rich alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. organic-chemistry.orgrsc.orgorganic-chemistry.orgnih.gov A plausible Povarov approach for the target molecule would involve the reaction of an imine formed from 3,6-dichloro-2-methylaniline and an appropriate aldehyde, with an alkene such as phenylacetylene (B144264). organic-chemistry.org The subsequent oxidation of the resulting tetrahydroquinoline would yield the aromatic quinoline core. The regioselectivity of the cycloaddition is a critical factor that would need to be controlled.

Strategic Introduction of Chlorine, Methyl, and Phenyl Substituents

The successful synthesis of this compound relies on the strategic placement of its substituents.

Methyl and Chloro Groups on the Aniline Ring: The most straightforward approach is to begin with a pre-substituted aniline precursor, such as 3,6-dichloro-2-methylaniline or 2-amino-5-chloro-3-methylbenzaldehyde . chemicalbook.com The synthesis of such precursors can be complex, often involving multi-step sequences of nitration, reduction, chlorination, and functional group interconversions on a toluene (B28343) or aniline starting material. nih.gov

Phenyl Group Introduction:

Via the Carbonyl Component (Friedländer/Conrad-Limpach): The phenyl group can be introduced as part of the non-aniline reactant. For instance, in a Friedländer synthesis, phenylacetaldehyde or its derivatives would provide the C3 and phenyl fragments. In a Conrad-Limpach approach, a β-ketoester like ethyl 2-phenylacetoacetate would be used. tcd.ieresearchgate.netproquest.comresearchgate.net

Via the α,β-Unsaturated Carbonyl (Doebner-von Miller): An α,β-unsaturated ketone or aldehyde bearing a phenyl group, such as cinnamaldehyde, could be used, although this often leads to 2- or 4-phenylquinolines rather than the desired 3-phenyl isomer.

Late-Stage Chlorination: An alternative strategy involves forming an 8-methyl-3-phenylquinoline core first, followed by selective chlorination. Direct halogenation of the quinoline ring can be challenging due to issues with regioselectivity. researchgate.net However, methods for the selective chlorination of quinolines at specific positions, sometimes directed by a functional group, have been developed. For example, C5-selective chlorination of 8-aminoquinoline (B160924) derivatives has been reported. bohrium.comrsc.org Such a strategy would require a functional group at the C8-methyl position that could be later removed or converted.

Optimization of Reaction Conditions and Yield for Precursors

Precursor Synthesis: The synthesis of the required substituted anilines, such as 2-amino-5-chloro-3-methylbenzaldehyde , is critical. The oxidation of the corresponding (2-amino-5-chloro-3-methyl-phenyl)-methanol using manganese(IV) oxide (MnO₂) has been shown to be an effective method. chemicalbook.com

Cyclization Conditions: Optimization of the classical quinoline syntheses is crucial for achieving acceptable yields.

For the Friedländer synthesis , catalyst choice (acidic, basic, or Lewis acidic), solvent, and temperature are key parameters to control. organic-chemistry.orgrsc.orgnih.gov Microwave-assisted protocols have been shown to accelerate the reaction and improve yields. organic-chemistry.org

For the Skraup reaction , controlling the notoriously exothermic nature of the reaction is paramount. The use of moderators like ferrous sulfate (B86663) is common. wikipedia.orgnus.edu.sg

The Conrad-Limpach synthesis often requires high temperatures for the cyclization step, and the choice of a high-boiling, inert solvent is critical for improving yields. nih.gov

The table below summarizes typical conditions that might be adapted for these classical syntheses.

ReactionTypical Catalyst/ReagentTypical SolventTemperature Range (°C)Key Optimization Factors
FriedländerKOH, p-TsOH, I₂, Lewis AcidsEthanol, DMF, Water, Solvent-freeRoom Temp. to 200Catalyst choice, temperature, reactant stoichiometry rsc.orgnih.gov
SkraupH₂SO₄, Nitrobenzene (oxidant)Glycerol/H₂SO₄130-160Control of exotherm (e.g., with FeSO₄), oxidant choice wikipedia.orgresearchgate.net
Conrad-LimpachNone or Acid catalyst (for enamine)High-boiling inert solvents (e.g., mineral oil)~250Solvent choice, temperature control for cyclization nih.govwikipedia.org
PovarovLewis Acids (e.g., BF₃·OEt₂), I₂DCM, Toluene, FluoroalcoholsRoom Temp. to 130Catalyst, choice of alkene and dienophile, oxidant for aromatization organic-chemistry.orgrsc.org

Modern Catalytic Methods for the Synthesis of this compound

Modern synthetic methods, particularly those employing transition metal catalysis, offer milder reaction conditions and greater functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper, Iron, Ruthenium, Rhodium)

These methods can be used to either construct the quinoline ring itself or to functionalize a pre-existing quinoline core.

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for C-C bond formation. A plausible route to the target molecule would involve a Suzuki or Stille coupling of a 3-bromo-2,5-dichloro-8-methylquinoline with phenylboronic acid or a phenylstannane, respectively. Alternatively, palladium-catalyzed annulation reactions of o-haloanilines with alkynes can be used to construct the quinoline ring directly.

Copper-Catalyzed Reactions: Copper catalysts are often used for C-N and C-C bond formation. ijstr.org Copper-catalyzed Ullmann-type reactions or Chan-Lam couplings could be envisioned. More recently, copper-catalyzed radical cross-coupling reactions have been developed for the functionalization of quinoline C-H bonds. kaust.edu.sanus.edu.sg A strategy could involve the C-H phenylation of a 2,5-dichloro-8-methylquinoline intermediate. Copper-catalyzed multicomponent reactions are also known to produce quinolines. researchgate.net

Iron-Catalyzed Reactions: Iron, being an earth-abundant and low-cost metal, is an attractive catalyst. researchgate.net Iron-catalyzed cross-coupling reactions, although less common than those with palladium or copper, are an emerging field. Iron-catalyzed annulation reactions of anilines with diols or other partners can lead to quinoline skeletons.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been effectively used in the synthesis of substituted quinolines through various mechanisms, including annulation reactions. rsc.orgnih.govrsc.orgresearchgate.net For example, ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils can produce 3-substituted quinolines. rsc.orgrsc.org Another approach is the ruthenium-catalyzed three-component deaminative coupling of anilines, aldehydes, and amines. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective in C-H activation and annulation reactions. researchgate.netrsc.orgnih.govresearchgate.netacs.org A rhodium-catalyzed C-H activation of an N-H bond in a substituted aniline followed by coupling with an alkyne could be a viable route to the quinoline core. For the target molecule, this might involve the reaction of 3,6-dichloro-2-methylaniline with a phenyl-containing alkyne.

Metal CatalystReaction TypePotential Application for Target SynthesisRepresentative Catalyst System
PalladiumSuzuki/Stille CouplingPhenylation of 3-bromo-2,5-dichloro-8-methylquinolinePd(PPh₃)₄, Pd(OAc)₂
CopperC-H Arylation / AnnulationDirect C3-phenylation of 2,5-dichloro-8-methylquinolineCuI, Cu(OAc)₂ ijstr.orgnih.gov
IronCross-Coupling / AnnulationConstruction of the quinoline ring from an aniline and diol/alkyneFeCl₃ researchgate.net
RutheniumAnnulation / Deaminative CouplingSynthesis of the quinoline core from an aniline and other components[RuCl₂(p-cymene)]₂, (PCy₃)₂(CO)RuHCl nih.govrsc.org
RhodiumC-H Activation / AnnulationCyclization of a substituted aniline with an alkyne[RhCp*Cl₂]₂ researchgate.netnih.govacs.org

Photocatalytic and Electrocatalytic Synthetic Pathways

Modern synthetic chemistry has increasingly turned towards photocatalytic and electrocatalytic methods to drive reactions under mild conditions, often utilizing visible light or electricity as clean energy sources. rsc.orgrsc.org These approaches are particularly relevant for the construction of complex heterocyclic scaffolds.

Detailed Research Findings:

Visible-light-mediated reactions have emerged as a powerful tool for the synthesis of quinolines. rsc.org For instance, the synthesis of quinolin-2(1H)-ones from quinoline N-oxides has been achieved using a reagent-free, atom-economical photocatalytic method with low catalyst loading and high yields. rsc.org While not a direct synthesis of the target compound, this demonstrates the potential of photocatalysis in quinoline chemistry.

A plausible photocatalytic route to a precursor of this compound could involve the C-H arylation of a pre-formed 2,5-dichloro-8-methylquinoline. Research has shown the feasibility of direct C8–H arylation of quinolines using chlorophyll (B73375) as an organic photocatalyst under visible light. wikiwand.com Another approach could be the visible-light-promoted cyclization of O-acyl oximes, generated in situ from aldehydes, to furnish the quinoline core. slideshare.net

Electrocatalysis offers another sustainable pathway. An electrochemically assisted Friedländer reaction has been developed for quinoline synthesis from nitro compounds, operating under mild, reagent-free conditions with high atom economy. jocpr.com This method could potentially be adapted for the synthesis of the target molecule by using appropriately substituted nitroarenes and carbonyl compounds.

Catalytic System Proposed Reaction Type Key Advantages Potential Starting Materials for Target Compound
Visible Light / Organic Dye (e.g., Eosin Y)C-H ArylationMild conditions, transition-metal-free2,5-Dichloro-8-methylquinoline and a phenylating agent
Visible Light / Iridium photocatalystRadical CyclizationHigh functional group toleranceSubstituted vinyl azides and α-carbonyl benzyl (B1604629) bromides
Constant Current ElectrolysisElectrochemically Assisted FriedländerReagent-free, high atom economy4-Chloro-2-nitro-5-methylbenzaldehyde and a phenylacetyl halide derivative

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.netrsc.org This approach is highly valued in medicinal and materials chemistry for its ability to rapidly generate diverse molecular libraries. rsc.org

Detailed Research Findings:

Several MCRs are suitable for quinoline synthesis, including the Povarov, Gewald, and Ugi reactions. rsc.org A one-pot multicomponent reaction between aniline derivatives, aldehyde derivatives, and phenylacetylene in water, promoted by hydrochloric acid, has been shown to produce 2,4-diaryl-quinoline derivatives in good yields. ufms.br

For the synthesis of this compound, a plausible MCR could involve the reaction of 4-chloro-2-methylaniline (B164923), a phenyl-substituted aldehyde, and a source for the C2-chloro and C4-carboxyl functionalities, followed by decarboxylation and chlorination. A one-pot synthesis of 2-phenylquinolines has been achieved through the reaction of aniline, benzylamine, aliphatic alcohols, and CCl4 catalyzed by FeCl3·6H2O. beilstein-journals.org

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, can also be performed under multicomponent conditions. organicreactions.org A plausible route to the target compound could involve the reaction of 2-amino-5-chloro-6-methylbenzaldehyde with a phenylacetyl halide derivative.

Reaction Name Reactant 1 Reactant 2 Reactant 3 Catalyst/Conditions
Povarov-type Reaction4-Chloro-2-methylanilineBenzaldehydePhenylacetyleneLewis or Brønsted Acid
Friedländer Annulation2-Amino-5-chloro-6-methylbenzaldehydePhenylacetyl halideAcid or Base
Doebner-von Miller Reaction4-Chloro-2-methylanilinePhenyl-substituted α,β-unsaturated aldehydeStrong Acid (e.g., HCl)

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Key aspects include the use of safer solvents, improving atom economy, and employing catalytic methods. jocpr.com

Solvent-Free and Aqueous Media Syntheses

The use of environmentally benign solvents like water or conducting reactions in the absence of a solvent are central tenets of green chemistry.

Detailed Research Findings:

The Friedländer synthesis of quinolines has been successfully carried out in water without any catalyst, offering a green and efficient method. organic-chemistry.org This approach is particularly attractive as it avoids the use of hazardous organic solvents and simplifies product purification. A microwave-enhanced, catalyst- and protecting-group-free Friedländer synthesis has been developed for the rapid assembly of halogenated quinolines. nih.gov

Solvent-free syntheses of polysubstituted quinolines have also been reported. For example, the Friedländer reaction of o-aminoaryl ketones with α-methylene ketones can be promoted by BiCl3 under solvent-free conditions. eurekaselect.com Another approach involves the use of caesium iodide as a catalyst for the reaction of 2-aminoacetophenone (B1585202) with ketones under thermal, solvent-free conditions. researchgate.net These methods often lead to shorter reaction times, simpler work-up procedures, and higher yields. jocpr.comresearchgate.net

Reaction Type Solvent/Conditions Catalyst Advantages
Friedländer SynthesisWaterCatalyst-freeEnvironmentally friendly, simple work-up
Friedländer SynthesisSolvent-free, MicrowaveNoneRapid reaction, high yield
Friedländer SynthesisSolvent-free, ThermalBiCl3 or CsIAvoids hazardous solvents, good yields

Atom Economy and Sustainable Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are a cornerstone of green chemistry as they minimize waste generation.

Detailed Research Findings:

Addition and cycloaddition reactions are inherently more atom-economical than substitution and elimination reactions. Multicomponent reactions are particularly noted for their high atom economy as they combine multiple starting materials into a single product with minimal byproduct formation. rsc.org The Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, is a classic method for quinoline synthesis. wikipedia.org While effective, its atom economy can be variable depending on the specific reactants and byproducts formed.

For a hypothetical Doebner-von Miller synthesis of a precursor to the target compound, such as reacting 4-chloro-2-methylaniline with a phenyl-substituted α,β-unsaturated aldehyde, the atom economy can be calculated as follows:

Reactants:

4-Chloro-2-methylaniline (C₇H₈ClN, MW: 141.59 g/mol )

Cinnamaldehyde (C₉H₈O, MW: 132.16 g/mol ) - as a proxy for a phenyl-substituted unsaturated aldehyde.

Product:

5-Chloro-8-methyl-2-phenylquinoline (C₁₆H₁₂ClN, MW: 265.73 g/mol )

Byproducts:

2 H₂O (MW: 18.02 g/mol each)

H₂ (as part of the oxidation step, often balanced by an oxidizing agent not included in this simplified calculation)

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

Atom Economy = (265.73 / (141.59 + 132.16)) x 100% ≈ 97.7%

This calculation is a simplification and the actual atom economy would be lower due to the need for an oxidizing agent and potential side reactions. However, it illustrates the principle. Modern catalytic approaches, such as the electrochemically assisted Friedländer reaction, are designed to maximize atom economy by minimizing the use of stoichiometric reagents. jocpr.com

Advanced Spectroscopic and Crystallographic Characterization Methodologies for 2,5 Dichloro 8 Methyl 3 Phenylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2,5-Dichloro-8-methyl-3-phenylquinoline

NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) spectra, it is possible to piece together the complete atomic connectivity and spatial arrangement of the molecule.

One-Dimensional NMR (¹H, ¹³C) Methodologies

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each proton and carbon atom in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the quinoline (B57606) and phenyl rings.

In the ¹H NMR spectrum of this compound, the aromatic protons are expected to appear in the downfield region (typically δ 7.0-8.5 ppm). The single proton at the 4-position of the quinoline ring would likely be the most downfield of the quinoline protons due to the anisotropic effect of the adjacent phenyl ring and the electronic influence of the nitrogen atom. The protons on the carbocyclic ring (H-6 and H-7) and the phenyl group will exhibit characteristic splitting patterns based on their coupling with adjacent protons. The methyl group at the 8-position is expected to appear as a singlet in the upfield region (around δ 2.8 ppm). chemicalbook.com

The ¹³C NMR spectrum provides information on each unique carbon atom. The number of observed signals confirms the molecular symmetry. The carbons attached to the electronegative chlorine atoms (C-2 and C-5) and the nitrogen atom (C-2, C-8a) are expected to be shifted downfield. Quaternary carbons, such as C-3, C-5, C-8, and the ipso-carbon of the phenyl group, can be identified by their lack of signals in DEPT-135 spectra. The methyl carbon will appear at the highest field (lowest ppm value). spectrabase.compublish.csiro.au

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This interactive table provides predicted chemical shift values based on known substituent effects on quinoline and phenyl rings.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
4-H8.1 - 8.3124 - 126
6-H7.6 - 7.8128 - 130
7-H7.4 - 7.6126 - 128
8-CH₃2.8 - 3.018 - 20
Phenyl H (ortho)7.5 - 7.7128 - 130
Phenyl H (meta)7.4 - 7.6129 - 131
Phenyl H (para)7.3 - 7.5127 - 129
2-C-150 - 152
3-C-136 - 138
4a-C-129 - 131
5-C-133 - 135
8-C-137 - 139
8a-C-147 - 149
Phenyl C (ipso)-138 - 140

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and establishing the connectivity between atoms. researchgate.netunirioja.es

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. libretexts.org For this compound, COSY would show correlations between H-6 and H-7 on the quinoline ring, as well as between adjacent protons on the phenyl ring. This helps to map out the individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). nih.gov This allows for the direct assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃).

The methyl protons (8-CH₃) correlating to C-7, C-8, and the quaternary carbon C-8a.

The proton at H-4 correlating to C-2, C-3, C-5, and C-4a.

The ortho-protons of the phenyl ring correlating to the quinoline carbon C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. Expected NOESY correlations could include those between the ortho-protons of the phenyl group and H-4 of the quinoline ring, and between the methyl protons (8-CH₃) and H-7, confirming their spatial proximity.

Expected Key 2D NMR Correlations for Structural Confirmation

This interactive table summarizes the crucial correlations expected in 2D NMR spectra to confirm the structure of the title compound.

ExperimentCorrelating Protons (¹H)Correlating Carbons (¹³C)Structural Information Confirmed
COSY H-6H-7Connectivity of the carbocyclic ring protons.
HSQC All ProtonsDirectly bonded CarbonsDirect C-H attachments.
HMBC 8-CH₃C-7, C-8, C-8aPosition of the methyl group.
HMBC H-4C-2, C-3, C-5, C-4aConnectivity around the pyridine ring.
HMBC Phenyl-H (ortho)C-3Attachment point of the phenyl group.
NOESY Phenyl-H (ortho) & H-4-Spatial proximity, confirming orientation of the phenyl ring.
NOESY 8-CH₃ & H-7-Spatial proximity, confirming substituent positions.

Mass Spectrometry (MS) Techniques in the Analysis of this compound

Mass spectrometry is a powerful analytical technique that provides information about the mass, elemental composition, and structure of a molecule by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of a molecule's elemental formula. rsc.org For this compound (C₁₆H₁₁Cl₂N), the exact mass of the protonated molecule ([M+H]⁺) can be calculated.

A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). A molecule containing two chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion: M, M+2, and M+4, with relative intensities of approximately 9:6:1. ucalgary.calibretexts.org Observing this pattern in the HRMS spectrum provides strong evidence for the presence of two chlorine atoms.

Calculated Exact Mass and Isotopic Distribution for [C₁₆H₁₁Cl₂N + H]⁺

This interactive table details the theoretical exact mass and the expected isotopic pattern for the protonated molecule.

Ion FormulaCalculated Exact Mass (m/z)Relative Abundance (%)
[C₁₆H₁₁³⁵Cl₂N + H]⁺288.0347100.0 (Reference)
[C₁₆H₁₁³⁵Cl³⁷ClN + H]⁺290.031765.0
[C₁₆H₁₁³⁷Cl₂N + H]⁺292.028810.5

Fragmentation Pattern Analysis in Electrospray Ionization (ESI) and Electron Ionization (EI) MS

Analyzing the fragmentation pattern of a molecule in a mass spectrometer provides valuable structural information. The method of ionization significantly influences the fragmentation process. libretexts.org

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. nih.gov By inducing fragmentation through collision-induced dissociation (CID) in a tandem MS (MS/MS) experiment, controlled fragmentation can be achieved. For this compound, common fragmentation pathways would likely involve the sequential loss of neutral molecules such as HCl, or the cleavage of the phenyl or methyl groups. nih.gov

Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. miamioh.edu This creates a characteristic "fingerprint" mass spectrum. Expected fragmentation in EI-MS would include the loss of a chlorine radical (·Cl), a methyl radical (·CH₃), and cleavage of the quinoline ring system itself. The stability of the aromatic quinoline and phenyl rings would likely result in fragment ions corresponding to these stable structures.

Predicted Major Fragments in ESI-MS/MS and EI-MS

This interactive table lists plausible major fragments and their corresponding mass-to-charge ratios for both ESI and EI ionization methods.

IonizationFragment Ion DescriptionProposed FormulaExpected m/z
ESI-MS/MS[M+H]⁺[C₁₆H₁₂Cl₂N]⁺288
ESI-MS/MS[M+H - HCl]⁺[C₁₆H₁₁ClN]⁺252
ESI-MS/MS[M+H - 2HCl]⁺[C₁₆H₁₀N]⁺216
EI-MS[M]⁺·[C₁₆H₁₁Cl₂N]⁺·287
EI-MS[M - Cl]⁺[C₁₆H₁₁ClN]⁺252
EI-MS[M - CH₃]⁺[C₁₅H₈Cl₂N]⁺272
EI-MS[M - C₆H₅]⁺[C₁₀H₆Cl₂N]⁺210

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

For this compound, the spectra would be dominated by vibrations associated with the substituted quinoline and phenyl rings.

C-H Stretching: Aromatic C-H stretching vibrations from both the quinoline and phenyl rings are expected in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the 8-methyl group will appear in the 2980-2850 cm⁻¹ range. scialert.net

C=C and C=N Ring Stretching: The complex stretching vibrations of the C=C and C=N bonds within the aromatic framework typically occur in the 1650-1400 cm⁻¹ region. The specific pattern of these bands is highly diagnostic of the substitution pattern.

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to produce strong bands in the fingerprint region, typically around 1100-1000 cm⁻¹.

Out-of-Plane Bending: The C-H out-of-plane (OOP) bending modes, which appear below 900 cm⁻¹, are also characteristic of the substitution pattern on the aromatic rings.

Predicted Characteristic Vibrational Frequencies

This interactive table outlines the expected vibrational modes and their corresponding frequency ranges in IR and Raman spectra.

Vibrational ModeExpected Frequency Range (cm⁻¹)Primary Technique
Aromatic C-H Stretching3100 - 3000IR, Raman
Aliphatic C-H Stretching (Methyl)2980 - 2850IR, Raman
C=N / C=C Aromatic Ring Stretching1650 - 1400IR, Raman
C-H In-Plane Bending1300 - 1000IR
C-Cl Stretching1100 - 1000IR (Strong)
C-H Out-of-Plane Bending900 - 675IR (Strong)

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of this compound

For a molecule like this compound, a single-crystal X-ray diffraction study would reveal the planar geometry of the quinoline ring system and the rotational orientation of the phenyl group at the 3-position relative to the quinoline core. The positions of the chloro and methyl substituents on the quinoline ring would be precisely determined, confirming the regiochemistry of the molecule.

In a study of a related compound, methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, the quinoline ring system was found to be essentially planar, with the phenyl ring twisted at an angle of 57.5 (1)° relative to it nih.gov. This twisting is a common feature in such biaryl systems, arising from steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the quinoline core. The crystal structure of this related molecule was stabilized by weak C—H···π interactions nih.gov. Similar intermolecular interactions would likely be observed in the crystal packing of this compound, influencing its solid-state properties.

The crystallographic data obtained from such an analysis are typically presented in a standardized format, including the crystal system, space group, and unit cell dimensions. Below is a hypothetical data table illustrating the type of information that would be generated from an X-ray crystallographic analysis of this compound, based on data for analogous compounds.

Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4
Calculated density (g/cm³) Value
R-factor (%) Value
Note:

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity Assessment (if applicable to chiral derivatives/synthesis)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. The two primary methods are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These techniques are invaluable for determining the enantiomeric purity and absolute configuration of chiral compounds.

The molecule this compound itself is not chiral. However, if a chiral center were introduced, for instance, through the synthesis of a derivative with a chiral substituent or through atropisomerism (chirality arising from hindered rotation around a single bond), then chiroptical spectroscopy would be a critical tool for its characterization. For many substituted quinolines, the introduction of a chiral center is a key aspect of their biological activity.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum shows positive or negative peaks (Cotton effects) at wavelengths corresponding to the electronic transitions of the molecule. Enantiomers exhibit mirror-image CD spectra, allowing for the determination of enantiomeric excess (ee) in a sample.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the rotation of the plane of linearly polarized light as it passes through a chiral sample, also as a function of wavelength. Similar to CD, enantiomers produce mirror-image ORD curves.

In the context of chiral quinoline derivatives, such as the iridium(III) complexes with 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine ligands, vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) have been effectively used to discriminate between diastereomers and to understand the features associated with the central chirality rsc.org.

Should a chiral derivative of this compound be synthesized, its chiroptical properties would be measured and presented in a data table. The table below illustrates the type of data that would be collected.

Hypothetical Chiroptical Data for a Chiral Derivative of this compound

Technique Wavelength (nm) Signal (unit)
CD λ₁ Δε₁ (M⁻¹cm⁻¹)
CD λ₂ Δε₂ (M⁻¹cm⁻¹)
ORD λ₃ [α]₃ (deg)
ORD λ₄ [α]₄ (deg)
Note:

The sign and magnitude of the Cotton effects in the CD spectrum, along with the shape of the ORD curve, could be compared with theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT) to assign the absolute configuration of the chiral centers or the atropisomeric axis.

Computational and Theoretical Investigations of 2,5 Dichloro 8 Methyl 3 Phenylquinoline

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors of 2,5-Dichloro-8-methyl-3-phenylquinoline

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of a molecule like this compound. These methods model the behavior of electrons within the molecule to provide insights into its stability, reactivity, and potential interactions.

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, likely using a basis set such as B3LYP/6-311++G(d,p), would be employed to optimize the molecule's geometry and compute its electronic properties.

A primary focus of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For quinoline (B57606) derivatives, the HOMO is often distributed across the quinoline ring system, while the LUMO's location can be influenced by the nature and position of substituents.

The Molecular Electrostatic Potential (MEP) surface is another key output of DFT calculations. It maps the electrostatic potential onto the electron density surface of the molecule, visually representing the charge distribution. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atom of the quinoline ring and the chlorine atoms, indicating their electron-rich nature and suitability for electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms, signifying electron-deficient areas.

Table 1: Illustrative Reactivity Descriptors from DFT Calculations for a Quinoline Derivative

ParameterDescriptionIllustrative Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.8 eV
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO4.7 eV
Ionization Potential (I)Energy required to remove an electron6.5 eV
Electron Affinity (A)Energy released when an electron is added1.8 eV
Electronegativity (χ)Tendency to attract electrons4.15 eV
Chemical Hardness (η)Resistance to change in electron distribution2.35 eV
Chemical Softness (S)Reciprocal of hardness, indicates reactivity0.43 eV⁻¹
Electrophilicity Index (ω)Propensity to accept electrons3.67 eV

Conformer Analysis and Energy Minimization

The presence of a rotatable bond between the quinoline core and the phenyl ring at the 3-position means that this compound can exist in various conformations. Conformer analysis is the process of identifying these different spatial arrangements and determining their relative stabilities.

This analysis involves systematically rotating the phenyl group relative to the quinoline ring and calculating the potential energy at each step. The resulting energy profile would reveal the most stable conformation (the global minimum) and any other low-energy stable conformers (local minima). These calculations would account for steric hindrance between the phenyl ring and the substituents on the quinoline core. The optimized, lowest-energy structure is crucial for ensuring that subsequent electronic structure and docking studies are based on a realistic molecular geometry.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior of this compound

While quantum chemical calculations often model a molecule in a vacuum, molecular dynamics (MD) simulations are used to study its behavior over time in a more realistic environment, such as in a solvent like water or in the presence of a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Derivatives (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) studies are theoretical models that aim to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for this compound derivatives are published, the following frameworks would be applied to develop them.

Topological and Electrostatic Descriptors in SAR Studies

To build a QSAR model, a set of molecular descriptors would be calculated for a series of analogues of this compound. These descriptors quantify various aspects of the molecule's structure and properties.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its size, shape, and branching. Examples include molecular weight, connectivity indices (like the Kier & Hall indices), and shape indices.

Electrostatic Descriptors: These are derived from the 3D electronic structure of the molecule and include properties like partial atomic charges, dipole moment, and the electrostatic potential-derived charges.

Once these descriptors are calculated for a range of compounds with known biological activities, statistical methods like multiple linear regression or machine learning algorithms are used to build an equation that relates the descriptors to the activity. This resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives.

Table 2: Examples of Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorInformation Provided
Topological Molecular WeightSize of the molecule
Kier Connectivity Index (¹χ)Degree of branching
Balaban J IndexMeasure of molecular topology
Electrostatic Dipole MomentPolarity of the molecule
Partial ChargesCharge distribution on individual atoms
Quantum-Chemical HOMO/LUMO EnergiesElectron-donating/accepting ability

Pharmacophore Modeling and Ligand Design (Theoretical/Computational)

Pharmacophore modeling is a powerful computational technique used in drug design. A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to interact with a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For this compound and its derivatives, a pharmacophore model could be generated based on a set of known active compounds. This model would define the essential spatial arrangement of features required for activity. Computational chemists could then use this pharmacophore as a 3D query to screen virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active. It also serves as a guide for designing new derivatives of this compound by suggesting where to modify the structure to enhance its interaction with a target.

Reaction Mechanism Elucidation Using Computational Chemistry for Transformations Involving this compound

Computational chemistry has become an indispensable tool in modern organic synthesis, offering profound insights into the intricate mechanisms of complex reactions. For multifaceted molecules such as this compound, theoretical calculations are pivotal in predicting reactivity, understanding reaction pathways, and explaining observed selectivities. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles and methodologies can be effectively illustrated by examining analogous transformations on related quinoline and heterocyclic systems. These studies provide a robust framework for understanding how similar computational approaches would be applied to the target molecule.

The primary methods employed in these investigations are rooted in quantum mechanics, with Density Functional Theory (DFT) being the most prominent and widely used approach. DFT calculations allow for the determination of the electronic structure of molecules, which in turn can be used to predict their geometries, energies, and various spectroscopic properties. rsc.orgnih.gov By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different mechanistic pathways. This information is crucial for elucidating the most likely course of a reaction. rsc.orgmdpi.com

Illustrative Examples from Analogous Systems

To comprehend how computational chemistry can elucidate the reaction mechanisms for a molecule like this compound, we can draw parallels from studies on similarly substituted quinolines and other nitrogen-containing heterocycles. Key reactive sites on the target molecule include the two chlorine atoms at positions 2 and 5, which are susceptible to nucleophilic substitution and cross-coupling reactions, and the quinoline ring itself, which can undergo various functionalizations.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the quinoline ring are prime sites for nucleophilic aromatic substitution (SNAr). A pertinent analogy can be found in the computational study of the regioselective SNAr on 2,4-dichloroquinazoline, a closely related heterocyclic system. nih.gov In such systems, a key question is which of the two chloro-substituents is more reactive.

Computational studies, typically using DFT methods, can resolve this by calculating the partial positive charges on the carbon atoms attached to the chlorine atoms and by examining the coefficients of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The carbon atom with a greater positive charge and a larger LUMO coefficient is generally more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

Furthermore, by calculating the activation energies for the formation of the Meisenheimer-like intermediates for nucleophilic attack at each position, a quantitative prediction of the regioselectivity can be made. nih.gov The pathway with the lower activation energy barrier is the kinetically favored one.

Table 1: Illustrative Computational Data for Regioselective Nucleophilic Aromatic Substitution on a Dichloro-heterocycle (Analogous to this compound)

ParameterAttack at C2Attack at C4Reference
LUMO Coefficient0.250.38 nih.gov
Calculated Partial Charge (e)+0.32+0.45 nih.gov
Activation Energy (kcal/mol)25.819.5 nih.gov

This table presents hypothetical data based on findings for analogous 2,4-dichloro-heterocyclic systems to illustrate the application of computational chemistry. The data indicates a preference for nucleophilic attack at the C4 position due to a larger LUMO coefficient, a higher partial positive charge, and a lower activation energy barrier. nih.gov

For this compound, a similar computational approach would involve modeling the attack of a nucleophile (e.g., an amine or an alcohol) at both the C2 and C5 positions. The calculations would likely reveal differences in the activation barriers for these two pathways, thus predicting the regioselectivity of the substitution reaction. The electronic effects of the methyl group at C8 and the phenyl group at C3 would also be incorporated into the model to provide a more accurate prediction.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituents also serve as handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which are fundamental for C-C and C-N bond formation. Computational chemistry plays a vital role in understanding the complex catalytic cycles of these reactions. nih.govorganic-chemistry.orgresearchgate.net

A typical computational study of a Suzuki-Miyaura coupling, for instance, would involve modeling the key steps of the catalytic cycle:

Oxidative Addition: The initial step where the palladium(0) catalyst inserts into the C-Cl bond. DFT calculations can determine the activation barrier for this step at both the C2 and C5 positions, providing insight into the initial selectivity. nih.govresearchgate.net

Transmetalation: The transfer of the organic group from the boron reagent to the palladium center. nih.govorganic-chemistry.org

Reductive Elimination: The final step where the new C-C bond is formed, and the palladium(0) catalyst is regenerated. nih.govnih.gov

Table 2: Illustrative Calculated Gibbs Free Energy Changes (ΔG, kcal/mol) for a Suzuki-Miyaura Coupling Catalytic Cycle on a Chloroquinoline (Analogous System)

Reaction StepReactantTransition StateProductReference
Oxidative Addition0.0+18.5-5.2 nih.govnih.gov
Transmetalation-5.2+12.3-15.8 nih.govnih.gov
Reductive Elimination-15.8+8.1-35.6 nih.govnih.gov

This table provides representative energy values for the key steps in a Suzuki-Miyaura coupling reaction, demonstrating how computational chemistry can map out the energy landscape of the catalytic cycle. The oxidative addition is often the rate-determining step in such reactions. nih.govnih.gov

In the context of this compound, computational studies would be invaluable for predicting which chlorine atom would react preferentially in a cross-coupling reaction, and for selecting the optimal ligand and reaction conditions to achieve the desired outcome. The steric hindrance from the neighboring methyl and phenyl groups would be a critical factor to model.

Advanced Analytical Methodologies for the Detection and Quantification of 2,5 Dichloro 8 Methyl 3 Phenylquinoline in Research Matrices

Chromatographic Separation Techniques

Chromatography remains the cornerstone of analytical separation science. For a compound like 2,5-Dichloro-8-methyl-3-phenylquinoline, both high-performance liquid chromatography and gas chromatography offer powerful means of separation and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a primary choice for the analysis of non-volatile, thermally labile, or high molecular weight compounds. The development of a robust HPLC method for this compound would be a critical step for purity assessment and quantification in research samples.

Method Development: An effective HPLC method would likely be based on reverse-phase (RP) chromatography, which separates compounds based on their hydrophobicity. For this compound, a C18 or C8 stationary phase would be a suitable starting point. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.gov The high degree of chlorination and the presence of phenyl and methyl groups suggest that the compound is significantly hydrophobic, requiring a relatively high proportion of organic solvent for elution.

Method development would involve optimizing several parameters to achieve good resolution, peak shape, and a reasonable run time:

Mobile Phase Composition: An isocratic elution with a fixed solvent ratio could be sufficient for simple purity tests. However, a gradient elution, where the concentration of the organic solvent is increased over time, would be more effective for separating the target compound from potential impurities or byproducts with different polarities.

Buffer pH: While the quinoline (B57606) nitrogen provides a site for protonation, the compound's pKa would need to be considered. Adjusting the pH of the aqueous component of the mobile phase can influence the retention time and peak shape. For related chloro-quinoline compounds, a mobile phase containing acetonitrile, water, and an acid like phosphoric or formic acid has been proposed. sielc.com

Column Temperature: Maintaining a constant column temperature (e.g., 25-40 °C) is crucial for reproducible retention times.

Detection: A UV detector would be the most straightforward choice, as the quinoline and phenyl rings provide strong chromophores. The optimal wavelength for detection would be determined by acquiring the UV spectrum of the pure compound, likely revealing strong absorbance in the 230-320 nm range. scielo.br

Validation: Once developed, the method would require validation according to established guidelines (e.g., ICH) to ensure its suitability for its intended purpose. Key validation parameters would include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: Demonstrating a direct proportional relationship between detector response and concentration over a given range.

Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The ability to remain unaffected by small, deliberate variations in method parameters.

A hypothetical validated HPLC method for a related compound is outlined in the table below, which could serve as a model for this compound.

ParameterTypical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temp. 30 °C

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

For analytes that are volatile and thermally stable, GC-MS is a powerful technique offering high separation efficiency and definitive identification based on mass spectra. Given its structure, this compound is likely to have sufficient volatility and thermal stability for GC analysis.

Method Development: A typical GC-MS method would involve injecting a solution of the sample (e.g., in toluene (B28343) or dichloromethane) into a heated inlet, where it is vaporized. madison-proceedings.com The vapor is then swept by a carrier gas (usually helium) onto a capillary column. ikm.org.my

Key parameters to optimize include:

Column: A low-to-mid-polarity column, such as a DB-5MS (5% phenyl-methylpolysiloxane), would be a good initial choice for separating the analyte from related impurities. madison-proceedings.comikm.org.my

Oven Temperature Program: A temperature program starting at a lower temperature (e.g., 90-150°C) and ramping up to a higher temperature (e.g., 280-300°C) would be necessary to ensure good separation and elution of the compound. madison-proceedings.com

Injector and Transfer Line Temperatures: These must be hot enough to ensure complete vaporization and prevent condensation without causing thermal degradation. ikm.org.my

Mass Spectrometry (MS) Detection: Following separation by GC, the analyte enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique that would generate a characteristic fragmentation pattern for this compound. This pattern, or "mass spectrum," serves as a fingerprint for identification. The fragmentation would likely involve losses of chlorine atoms, methyl groups, and cleavage of the phenyl ring, providing structural confirmation. Time-of-flight (TOF) MS can provide high-resolution mass data, allowing for the determination of the elemental composition of the parent ion and its fragments. nih.gov

ParameterTypical Condition
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)
Oven Program 150°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Injector Temp. 270°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 40-500 m/z

Capillary Electrophoresis (CE) for Purity Assessment

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. mdpi.com For a compound like this compound, CE can be a high-efficiency alternative or complement to HPLC for purity assessment. The basic quinoline nitrogen can be protonated, allowing the molecule to be analyzed as a cation.

The migration behavior of quinoline derivatives in CE is highly dependent on the pH of the background electrolyte (BGE). nih.gov At a pH below the pKa of the quinoline nitrogen, the compound will be positively charged and migrate towards the cathode. By carefully controlling the BGE composition, high-resolution separations of closely related impurities can be achieved.

Method development would focus on:

Buffer pH and Composition: Acetate or phosphate (B84403) buffers are commonly used. Fine-tuning the pH can maximize the mobility differences between the target compound and its impurities. nih.gov

Additives: Organic modifiers like methanol or acetonitrile can be added to the BGE to alter the solvation and mobility of the analytes. Additives such as polyethylene (B3416737) glycol have been used to optimize the separation of methylquinolines. nih.gov

Applied Voltage: Higher voltages generally lead to faster analysis times and sharper peaks, but can also generate excessive Joule heating.

CE is particularly useful for separating isomers and for providing an orthogonal separation mechanism to RP-HPLC, offering a more complete picture of a sample's purity. mdpi.com

Spectrophotometric and Fluorometric Methods for Quantification

Spectrophotometric and fluorometric methods offer rapid and cost-effective means of quantification, provided the analyte has suitable chromophoric or fluorophoric properties. The extended aromatic system of this compound makes it an excellent candidate for these techniques.

UV-Vis Spectrophotometry: The compound is expected to exhibit strong UV absorbance due to its phenylquinoline core. nih.gov A simple quantification method can be developed by dissolving the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) and measuring its absorbance at the wavelength of maximum absorption (λmax). scielo.br A calibration curve of absorbance versus concentration would be prepared using standards of known concentration, and the concentration of the unknown sample determined by interpolation. Derivative spectrophotometry can be used to resolve overlapping spectra in the presence of interfering substances. mdpi.com

Fluorometric Methods: Many quinoline derivatives are highly fluorescent. scielo.br Fluorescence spectroscopy is often more sensitive and selective than absorbance spectroscopy. The method involves exciting the sample at its absorption maximum and measuring the emitted light at a longer wavelength. The fluorescence intensity is typically directly proportional to the concentration at low concentrations. The fluorescence properties of quinoline derivatives, including their quantum yield and emission wavelength, are sensitive to substituents on the quinoline ring and the polarity of the solvent. scielo.brresearchgate.net Protonation of the quinoline nitrogen can also significantly enhance fluorescence intensity. nih.gov For this compound, a detailed study would be required to determine its excitation and emission maxima and its quantum yield to establish an optimal method for fluorometric quantification.

TechniqueParameterExpected Observation
UV-Vis SolventAcetonitrile or Methanol
λmaxEstimated in the 230-320 nm range scielo.br
Fluorometry Excitation λNear the absorbance maximum
Emission λLonger wavelength than excitation, sensitive to solvent scielo.br

Development of Novel Biosensors or Chemical Sensors for this compound (Research Context)

While no sensors specifically designed for the detection of this compound are reported, the quinoline scaffold itself is a key component in the design of chemical sensors. researchgate.net Research has extensively focused on using quinoline derivatives as fluorescent chemosensors for detecting metal ions such as Fe³⁺, Cu²⁺, and Co²⁺. researchgate.net In these sensors, the quinoline acts as the fluorophore, and its interaction with a target metal ion causes a change in its fluorescence properties (e.g., quenching or enhancement), allowing for quantification of the metal ion. bohrium.com

The development of a sensor for this compound would require a different approach. This would involve creating a receptor molecule that selectively binds to the target compound. This recognition event would then need to be transduced into a measurable signal (e.g., optical or electrochemical). Potential strategies could include:

Molecularly Imprinted Polymers (MIPs): Creating a polymer with cavities specifically shaped to recognize this compound.

Aptamer-Based Sensors: Selecting DNA or RNA aptamers that bind with high affinity and specificity to the target molecule.

Host-Guest Chemistry: Designing a host molecule (e.g., a cyclodextrin (B1172386) or calixarene (B151959) derivative) that can encapsulate the target compound, leading to a change in a reporter signal.

Such research would represent a significant step forward, enabling real-time monitoring of the compound in complex research matrices without the need for extensive sample preparation and chromatographic separation.

Emerging Applications and Interdisciplinary Research with 2,5 Dichloro 8 Methyl 3 Phenylquinoline Non Clinical, Non Human

Role of 2,5-Dichloro-8-methyl-3-phenylquinoline in Materials Science

There is no specific information available in the reviewed literature regarding the role of this compound in materials science.

Polymer Synthesis and Functional Materials

No published research was found that details the use of this compound as a monomer or functional component in polymer synthesis. While quinoline-based polymers are an area of interest for creating functional materials, studies on this particular compound have not been identified.

Optoelectronic Properties and Applications (e.g., OLEDs, Photovoltaics)

Similarly, the optoelectronic properties of this compound and its potential applications in technologies such as Organic Light-Emitting Diodes (OLEDs) or photovoltaics have not been reported in the available scientific literature. Research in this field tends to focus on other quinoline (B57606) derivatives that exhibit promising photophysical characteristics.

Catalytic Applications of this compound and its Derivatives

No specific data exists on the catalytic applications of this compound.

Homogeneous and Heterogeneous Catalysis

There are no studies detailing the use of this compound as a catalyst in either homogeneous or heterogeneous systems.

Ligand Design for Metal Catalysts

The potential of this compound in ligand design for metal catalysts has not been explored in the reviewed literature. The development of quinoline-based ligands is an active area of research, but it has not yet extended to this specific compound.

Agricultural Chemistry Research Involving this compound (e.g., Agrochemical Scaffolds)

There is no information available regarding the application of this compound in agricultural chemistry. The general class of quinolines is recognized for its potential in creating new agrochemical scaffolds; however, this specific derivative has not been a subject of published research in this context.

Environmental Research Applications (e.g., Degradation Studies in Environmental Matrices)

Research into the environmental fate and persistence of synthetic chemical compounds is a critical area of environmental chemistry. While specific degradation studies on this compound are not extensively documented in publicly available literature, the environmental behavior of its parent structure, quinoline, and its derivatives has been a subject of investigation. These studies, primarily focused on microbial and photochemical degradation, provide a foundational understanding of the potential environmental transformation pathways for more complex substituted quinolines.

Quinoline and its simpler derivatives are known to be contaminants in environments associated with creosote (B1164894) wood preservation, fossil fuel processing, and industrial chemical manufacturing. researchgate.net Their environmental persistence is a concern, leading to research on their natural attenuation and bioremediation potential.

Microbial degradation is a primary pathway for the breakdown of quinoline compounds in soil and water. nih.gov Studies have identified various bacterial and fungal strains capable of utilizing quinoline as a source of carbon and nitrogen. researchgate.netnih.gov The general mechanism of microbial degradation of quinolines often begins with hydroxylation, typically at the 2-position, to form 2-hydroxyquinoline (B72897) (or its tautomer, 2(1H)-quinolinone). researchgate.netcapes.gov.br This initial step is a crucial activation of the stable heterocyclic ring system.

Following initial hydroxylation, several divergent pathways have been proposed for quinoline catabolism. One common pathway proceeds through further hydroxylation and subsequent ring cleavage. For instance, the degradation by Comamonas sp. involves the formation of 2-oxo-1,2-dihydroquinoline, which is then hydroxylated to 6-hydroxy-2-oxo-1,2-dihydroquinoline. researchgate.net Subsequent intermediates can include dihydroxy-derivatives before the heterocyclic ring is cleaved. researchgate.net Another pathway involves the formation of 8-hydroxycoumarin. researchgate.netresearchgate.net

The degradation of substituted quinolines, such as methylquinolines, has also been investigated. researchgate.netnih.gov The position and nature of the substituent can significantly influence the rate and pathway of degradation. For this compound, one could hypothesize a degradation pathway initiated by similar microbial actions. The chlorine, methyl, and phenyl groups would likely influence the susceptibility of the quinoline core to initial enzymatic attack. For instance, the chlorine atoms might make the compound more recalcitrant to degradation.

Based on the established degradation patterns of other quinolines, potential initial transformation products of this compound in an environmental matrix could theoretically involve:

Hydroxylation: Introduction of a hydroxyl group onto the quinoline ring, likely at a position not occupied by a substituent.

Dehalogenation: Removal of one or both chlorine atoms, which could be a critical step in reducing the compound's persistence.

Oxidation of the methyl group: The 8-methyl group could be oxidized to a hydroxymethyl or carboxylic acid group.

Degradation of the phenyl group: The 3-phenyl substituent could undergo hydroxylation and ring cleavage, similar to the degradation of benzene (B151609) or other aromatic hydrocarbons.

Detailed studies would be required to confirm these hypothetical pathways and to identify the specific microorganisms capable of transforming this complex substituted quinoline. The following table summarizes common intermediates identified in the degradation of the parent quinoline compound, which serve as a basis for understanding the potential fate of its more complex derivatives.

Table 1: Identified Intermediates in the Microbial Degradation of Quinoline

Intermediate Compound NameDegradation Pathway Role
2-HydroxyquinolineInitial hydroxylation product
2-Oxo-1,2-dihydroquinolineTautomer of 2-hydroxyquinoline, key early intermediate
6-Hydroxy-2-oxo-1,2-dihydroquinolineFurther hydroxylation product
5,6-Dihydroxy-2-oxo-1,2-dihydroquinolineDihydroxylated intermediate
8-HydroxycoumarinProduct of an alternative degradation pathway
2,6-DihydroxyquinolineDihydroxylated intermediate in an alternative pathway

This interactive table provides a summary of key intermediates reported in the scientific literature for the microbial breakdown of the basic quinoline structure.

Future Research Directions and Unexplored Avenues for 2,5 Dichloro 8 Methyl 3 Phenylquinoline Studies

Exploration of Novel Synthetic Pathways and Biosynthetic Approaches

While classical methods for quinoline (B57606) synthesis like the Skraup, Doebner-von Miller, and Friedländer reactions provide fundamental access to the quinoline core, future research should focus on more advanced and efficient strategies for constructing the highly substituted 2,5-Dichloro-8-methyl-3-phenylquinoline . derpharmachemica.com

Modern synthetic methodologies offer significant advantages in terms of atom economy, step efficiency, and the ability to introduce structural diversity. Multicomponent reactions (MCRs), for instance, are powerful tools for building complex molecular architectures in a single step from three or more starting materials. researchgate.netrsc.org Future work could explore the development of a novel MCR to assemble the target quinoline. A hypothetical MCR approach is outlined in the table below.

Table 1: Proposed Multicomponent Reaction for the Synthesis of this compound
Reactant 1Reactant 2Reactant 3Proposed CatalystPotential Advantages
2,5-DichloroanilinePhenylacetaldehyde (B1677652)A suitable alkyneLewis or Brønsted acidHigh convergence and atom economy

Furthermore, transition-metal-catalyzed C-H activation has emerged as a transformative strategy for the regioselective functionalization of heterocyclic compounds. nih.gov Research into the direct C-H phenylation of a pre-synthesized 2,5-dichloro-8-methylquinoline (B1455754) intermediate could provide a more streamlined and environmentally benign route to the target molecule.

On the biosynthetic front, quinoline alkaloids in nature are typically derived from tryptophan. rsc.org While the biosynthesis of a synthetic, heavily substituted compound like This compound is not a natural process, exploring the possibility of chemoenzymatic synthesis is a forward-looking avenue. This could involve using engineered enzymes to catalyze key bond-forming reactions, offering a green and highly selective alternative to traditional organic synthesis.

Advanced Computational Modeling for Predictive Reactivity and Interactions

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental work. For This compound , advanced computational modeling can provide invaluable insights into its reactivity and potential interactions with biological targets.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. nih.govnih.gov This data can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of further chemical modifications. researchgate.net

Table 2: Proposed DFT and Molecular Dynamics Studies for this compound
Computational MethodParameter to be InvestigatedPredicted Outcome/Application
Density Functional Theory (DFT)HOMO-LUMO energy gap, electrostatic potential surfacePrediction of chemical reactivity and sites for functionalization
Molecular Dynamics (MD) SimulationsBinding modes and energies with various kinase active sitesIdentification of potential biological targets for anticancer research
Quantitative Structure-Activity Relationship (QSAR)Correlation of structural descriptors with hypothetical biological activityDesign of new derivatives with enhanced potency and selectivity

Molecular dynamics (MD) simulations can be used to study the compound's interactions with biomolecules, such as enzymes or receptors. nih.gov Given that many substituted quinolines exhibit activity as kinase inhibitors, a future research direction would be to perform docking studies of This compound with the active sites of various kinases implicated in cancer. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another promising avenue. derpharmachemica.comresearchgate.net By synthesizing a small library of analogues of This compound and evaluating their biological activity, QSAR models can be developed to correlate specific structural features with their functional effects, thereby accelerating the discovery of more potent and selective compounds. mdpi.com

Development of Innovative Analytical Techniques for Complex Systems

The analysis of polysubstituted quinolines, especially within complex matrices or as part of isomeric mixtures, requires sophisticated analytical techniques. Future research should focus on developing and validating innovative analytical methods for the detection, quantification, and structural elucidation of This compound .

Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the analysis of such compounds. nih.govnih.govnih.govnih.gov High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition, while tandem MS (MS/MS) would aid in structural elucidation by providing characteristic fragmentation patterns. rsc.orgnih.gov

Given the potential for this molecule to be chiral, depending on the synthetic route and potential for atropisomerism, the development of chiral separation methods using High-Performance Liquid Chromatography (HPLC) with chiral stationary phases would be essential. researchgate.net

Table 3: Proposed Analytical Methods for the Characterization of this compound
Analytical TechniquePurposeKey Information to be Obtained
LC-MS/MSQuantification and structural confirmationRetention time, molecular weight, and fragmentation pattern
High-Resolution Mass Spectrometry (HRMS)Accurate mass determinationElemental composition and molecular formula confirmation
Chiral HPLCEnantiomeric separation and purity assessmentResolution of enantiomers, if applicable
Nuclear Magnetic Resonance (NMR) SpectroscopyDefinitive structural elucidation1H and 13C chemical shifts, and 2D correlations (COSY, HSQC, HMBC)

Integration of this compound into Multidisciplinary Research Platforms

The true potential of This compound can be unlocked by integrating its study into various multidisciplinary research platforms.

In materials science , quinoline derivatives are being investigated for their applications in Organic Light-Emitting Diodes (OLEDs) due to their electron-transporting and luminescent properties. researchgate.netmdpi.comdergipark.org.tr The specific substitution pattern of the target compound, with its combination of electron-withdrawing chlorine atoms and an aromatic phenyl group, could lead to interesting photophysical properties. Future research could involve synthesizing This compound and evaluating its fluorescence and electroluminescence characteristics for potential use in novel OLED devices. nih.govresearchgate.net

In medicinal chemistry , as previously mentioned, the quinoline scaffold is prevalent in a wide array of therapeutic agents. nih.govorientjchem.org The dichloro and phenyl substitutions on This compound suggest that it could be a candidate for screening as an inhibitor of various kinases, proteases, or other enzymes relevant to diseases such as cancer or infectious diseases. nih.govnih.govnih.govmdpi.comresearchgate.net

In the field of catalysis , quinoline derivatives can act as ligands for transition metals, forming coordination complexes with diverse catalytic activities. nih.govresearchgate.netmdpi.com The nitrogen atom of the quinoline ring and the potential for the chlorine and phenyl groups to influence the electronic properties of the metal center make This compound an interesting candidate for exploration as a novel ligand in catalysis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,5-Dichloro-8-methyl-3-phenylquinoline with high purity?

  • Methodological Answer : A common approach involves imine reduction using sodium cyanoborohydride (NaBH3_3CN) under mild acidic conditions (pH ≈ 6). For example, Boulcina et al. (2010) demonstrated the reduction of 2-chloro-8-methyl-3-formylquinoline derivatives with NaBH3_3CN to yield structurally analogous aminoquinolines. Post-reaction purification via recrystallization in methanol or column chromatography is critical to isolate high-purity products .
  • Typical Reaction Conditions :

ReagentSolventTemperatureYield Range
NaBH3_3CNMethanolAmbient65–85%

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography for unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding patterns observed in Boulcina et al. (2010) ).
  • Multinuclear NMR (e.g., 1^1H, 13^13C) to verify substitution patterns and electronic environments.
  • FT-IR spectroscopy to identify functional groups (e.g., C-Cl stretches at 600–800 cm1^{-1}).
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .

Q. How should researchers design experiments to optimize reaction conditions for synthesizing derivatives?

  • Methodological Answer : Use factorial design to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For multi-variable optimization, orthogonal experimental design (e.g., Taguchi method) minimizes experimental runs while maximizing data robustness. Post-optimization, apply regression analysis to model relationships between variables and outcomes (e.g., yield, selectivity) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and computational predictions for this compound?

  • Methodological Answer :

  • Perform cross-validation using multiple spectroscopic techniques (e.g., XRD vs. NMR).
  • Re-examine computational parameters (e.g., basis sets, solvent models in DFT calculations).
  • Consider dynamic effects (e.g., conformational flexibility) not captured in static crystal structures.
  • Use error analysis frameworks (e.g., root-mean-square deviations) to quantify mismatches .

Q. What strategies are effective for studying the reaction mechanisms of this compound in catalytic processes?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) to identify rate-determining steps.
  • In situ spectroscopic monitoring (e.g., Raman, UV-Vis) to track intermediate formation.
  • Computational reaction path searches (e.g., using quantum chemical software like Gaussian or ORCA) to map potential energy surfaces.
  • Compare results with analogous quinoline derivatives to isolate electronic vs. steric effects .

Q. How can theoretical frameworks guide the exploration of this compound’s biological or material applications?

  • Methodological Answer :

  • Align research with established theories in medicinal chemistry (e.g., structure-activity relationships for antimalarial quinolines).
  • Use docking simulations to predict binding affinities with biological targets (e.g., Plasmodium enzymes).
  • For material science, apply bandgap calculations (DFT) to assess electronic properties for optoelectronic applications .

Q. What methodologies integrate computational chemistry into the design of novel derivatives?

  • Methodological Answer :

  • Employ reaction prediction algorithms (e.g., IBM RXN for Chemistry) to propose synthetic pathways.
  • Use machine learning to correlate substituent effects with experimental outcomes (e.g., IC50_{50} values).
  • Implement a feedback loop: experimental data refine computational models, which then guide subsequent experiments (ICReDD’s approach) .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting results in catalytic activity studies of this compound?

  • Methodological Answer :

  • Conduct control experiments to rule out impurities or side reactions.
  • Use statistical significance testing (e.g., ANOVA) to assess reproducibility.
  • Reconcile discrepancies by revisiting assumptions (e.g., active site accessibility in heterogeneous catalysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.